7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate
Description
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is a heterocyclic organic compound featuring a pyrido[2,3-d]pyrimidine core substituted with methyl, methylamino, and trifluoromethanesulfonate (triflate) groups. Its molecular formula is C₁₂H₁₂F₃N₄O₃S, with a molecular weight of 367.3 g/mol. The triflate group (–OSO₂CF₃) enhances its reactivity as a leaving group, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors .
Key analytical data includes:
Structure
3D Structure
Properties
IUPAC Name |
[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O3S/c1-5-7(20-21(18,19)10(11,12)13)3-6-4-15-9(14-2)17-8(6)16-5/h3-4H,1-2H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAMRSXFXKKLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC(=NC2=N1)NC)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the reaction of 2-amino-4-methylpyridine with a suitable aldehyde to form the pyridopyrimidine core, followed by methylation and subsequent introduction of the trifluoromethanesulfonate group under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethanesulfonate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cancer Research
The primary application of this compound is in cancer therapeutics, particularly in targeting BRAF and RAS mutant tumors . Studies have shown that it effectively inhibits the proliferation of melanoma cells with BRAF mutations and exhibits antiproliferative effects against RAS mutant tumor cells.
Case Study Overview
A study published in Cancer Cell highlighted the effectiveness of LY3009120 (a derivative involving this compound) in inhibiting tumor growth in mouse xenograft models. The compound demonstrated significant activity against both BRAF V600E and wild-type BRAF, addressing concerns related to paradoxical activation seen with other BRAF inhibitors like vemurafenib and dabrafenib .
Preclinical Models
In preclinical models involving colorectal cancer and melanoma, 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate has shown promising results:
- Inhibition of Cell Cycling : The compound was noted to inhibit cell cycling specifically in B-Raf or Ras mutant cancer cells.
- Significant Antitumor Activity : It exhibited significant antitumor activity in models of colorectal cancer with K-Ras mutations, suggesting its broad applicability across different cancer types .
Mechanism of Action
The mechanism of action of 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Pyrido[2,3-d]pyrimidine Derivatives
Structural Analog: 5-Deaza-5-oxoaminopterin
Structure : This compound (C₁₉H₂₀N₈O₆, MW 456.4 g/mol) shares the pyrido[2,3-d]pyrimidine core but is substituted with a glutamic acid side chain and lacks the triflate group.
Application : Acts as a folate antagonist and anticancer agent, targeting dihydrofolate reductase (DHFR). Unlike the triflate-bearing compound, it is directly bioactive rather than serving as a synthetic intermediate .
Key Difference : The absence of the triflate group limits its utility in nucleophilic substitution reactions but enhances its metabolic stability in vivo.
Functional Analog: LY3009120
Structure : A urea derivative (C₂₅H₃₁F₄N₇O₂, MW 561.6 g/mol) incorporating the pyrido[2,3-d]pyrimidine moiety as a substituent.
Application : Potent pan-RAF kinase inhibitor, demonstrating anti-tumor activity in preclinical models .
Key Difference : The triflate group in the target compound is replaced by a urea linker, enabling covalent interactions with kinase active sites.
Comparison with Sulfonylurea-Based Agrochemicals
Examples include:
Contrast : The target compound’s pyrido[2,3-d]pyrimidine core and triflate group distinguish it from triazine-based sulfonylureas. Its primary role is in drug synthesis rather than agrochemical activity.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Reactivity: The triflate group in the target compound facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling rapid derivatization for kinase inhibitor synthesis. This contrasts with 5-deaza-5-oxoaminopterin, which relies on non-covalent interactions for DHFR inhibition .
- Selectivity : LY3009120’s urea linker enhances binding specificity to RAF kinases compared to the triflate intermediate, which lacks intrinsic selectivity .
- Stability : Sulfonylurea herbicides exhibit greater environmental persistence due to their triazine cores, whereas the pyrido-pyrimidine scaffold of the target compound is metabolized more rapidly in biological systems .
Biological Activity
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is a compound belonging to the pyridopyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : [7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl] trifluoromethanesulfonate
- Molecular Formula : C₉H₁₃F₃N₄O₃S
- Molecular Weight : 322.27 g/mol
The compound features a trifluoromethanesulfonate group, which enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor of tyrosine kinases, which are crucial for various cell signaling pathways involved in cancer progression and other diseases.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 (Lung Cancer) | >50 | Moderate sensitivity |
| NCI-H1975 (Lung Cancer) | 15.629 ± 1.03 | High sensitivity |
| NCI-H460 (Lung Cancer) | >50 | Low sensitivity |
These results suggest that the compound exhibits selective activity towards certain cancer cells, particularly those expressing mutant forms of EGFR (Epidermal Growth Factor Receptor) .
Enzyme Inhibition
In addition to its antitumor effects, the compound has shown potential in inhibiting specific enzymes involved in cellular signaling:
- EGFR Kinase Inhibition : The compound's inhibition rates against EGFR L858R/T790M were reported at 90.3% and 96.70%, respectively, indicating a strong potential for targeted cancer therapies .
Case Studies
Recent studies have focused on the synthesis and evaluation of pyridopyrimidine derivatives, including this compound. One notable study highlighted the design and synthesis of various derivatives aimed at enhancing kinase inhibitory activities. Among these derivatives, this compound was identified as a promising candidate due to its robust biological activity against cancer cell lines .
Comparative Analysis
Compared to similar compounds within the pyridopyrimidine family, such as Palbociclib and Dilmapimod—both known for their therapeutic applications—the unique trifluoromethanesulfonate group in this compound may contribute to its distinct reactivity and biological profile.
| Compound | Target Disease | Notable Activity |
|---|---|---|
| Palbociclib | Breast Cancer | CDK4/6 inhibitor |
| Dilmapimod | Rheumatoid Arthritis | p38 MAPK inhibitor |
| This compound | Lung Cancer | EGFR kinase inhibitor |
Q & A
Q. What are the key synthetic steps and intermediates for preparing 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate?
The synthesis typically involves coupling reactions with halogenated intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling using chlorinated pyrimidine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine derivatives) and methylamino-group-containing reagents. Key intermediates include trifluoromethanesulfonate esters and methylamino-substituted pyridopyrimidines. Reaction progress is monitored via TLC, and purification employs column chromatography .
Q. Which analytical techniques are critical for confirming structural identity and purity?
- LCMS : Used to verify molecular weight (e.g., m/z 853.0 [M+H]+ observed in analogous compounds) .
- HPLC : Retention times under standardized conditions (e.g., 1.31 minutes using SMD-TFA05 method) confirm purity .
- NMR and X-ray crystallography : For detailed structural elucidation (see supplementary methods in ) .
Q. What stability considerations are essential during storage and handling?
Store the compound in anhydrous conditions at controlled temperatures (e.g., -20°C) to prevent hydrolysis of the trifluoromethanesulfonate group. Stability tests under varying pH and temperature conditions are recommended, as sulfonate esters are prone to degradation in humid environments .
Q. How are common precursors and starting materials selected for synthesis?
Chlorinated pyridopyrimidines (e.g., 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) and fluorinated pyridines (e.g., 6-fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives) are preferred due to their reactivity in nucleophilic substitutions and cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalysts : Pd-based catalysts (e.g., Pd/C, Xantphos) enable efficient cross-coupling under microwave irradiation (110°C) .
- Reaction time : Extended durations (e.g., 3 days for spirocyclic intermediates) may be required for complete conversion .
Q. What strategies resolve contradictions in spectral data during characterization?
- Cross-validation : Combine LCMS, HPLC, and high-resolution MS (HRMS) to confirm molecular formulas .
- Isotopic labeling : Use deuterated solvents in NMR to distinguish overlapping proton signals.
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Q. How are structure-activity relationship (SAR) studies designed for biological evaluation?
- Analog synthesis : Modify substituents (e.g., replacing trifluoromethanesulfonate with other leaving groups) to assess impact on bioactivity .
- Kinase inhibition assays : Test analogs against target enzymes (e.g., p38α MAPK) using enzymatic assays and computational docking studies .
Q. What methods enable regioselective functionalization of the pyrido[2,3-d]pyrimidine core?
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl groups) to direct substitutions to specific positions .
- Microwave-assisted synthesis : Enhances regioselectivity in Pd-catalyzed coupling reactions (e.g., C-H activation at the 6-position) .
Q. How can computational modeling predict reactivity or biological interactions?
- DFT calculations : Estimate activation energies for key reactions (e.g., trifluoromethanesulfonate displacement).
- Molecular docking : Screen analogs against protein targets (e.g., kinase ATP-binding pockets) to prioritize synthesis .
Q. What purification techniques address challenges in isolating polar intermediates?
- Ion-pair chromatography : Separates charged species using tetrabutylammonium salts.
- Preparative HPLC : Resolves closely related impurities with gradient elution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
